molecular formula C9H18FNO4 B8283676 Ethyl 3-amino-5-fluoro-4,4-dimethoxypentanoate

Ethyl 3-amino-5-fluoro-4,4-dimethoxypentanoate

Cat. No. B8283676
M. Wt: 223.24 g/mol
InChI Key: YBOHXHGMVBWSJU-UHFFFAOYSA-N
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Patent
US07906676B2

Procedure details

A solution of ethyl 3-(benzylamino)-5-fluoro-4,4-dimethoxypentanoate (7, R1=ethyl, R2=methyl, R4=benzyl, R5=hydrogen, 32.1 g, 103 mmol) in methanol (321 mL) was treated with 10% palladium catalyst (10% Pd/C) under hydrogen atmosphere (1 atm) for 4 h. The crude mixture was filtered through a pad of Celite® (96 g), washed with methanol (160 mL), and the filtrate was concentrated under reduced pressure to give the title compound (1, R1=ethyl, R2=methyl, 21.4 g, 94%), which was used in the next reaction.
Name
ethyl 3-(benzylamino)-5-fluoro-4,4-dimethoxypentanoate
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
321 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]([C:16]([O:21][CH3:22])([O:19][CH3:20])[CH2:17][F:18])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])C1C=CC=CC=1>CO.[Pd]>[NH2:8][CH:9]([C:16]([O:21][CH3:22])([O:19][CH3:20])[CH2:17][F:18])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
ethyl 3-(benzylamino)-5-fluoro-4,4-dimethoxypentanoate
Quantity
32.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CC(=O)OCC)C(CF)(OC)OC
Name
Quantity
321 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered through a pad of Celite® (96 g)
WASH
Type
WASH
Details
washed with methanol (160 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)OCC)C(CF)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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